Ethyl 4-(4-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-chlorobenzamido)benzoate is a chemical compound with the linear formula C16H14ClNO3 . It has a molecular weight of 303.748 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-(4-chlorobenzamido)benzoate include a molecular weight of 303.748 and a linear formula of C16H14ClNO3 . More specific physical and chemical properties were not available in the literature I found.Applications De Recherche Scientifique
Soluble Epoxide Hydrolase (sEH) Inhibition
This compound has been identified as a potential inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids, which can influence blood pressure and inflammation. Inhibitors of sEH are considered promising therapeutic agents for treating hypertension and vascular inflammation .
Anti-inflammatory Applications
Due to its role in sEH inhibition, this compound may also have anti-inflammatory properties. sEH inhibitors can reduce the levels of pro-inflammatory eicosanoids, which are lipid compounds that contribute to the inflammatory response .
Cardiovascular Disease Treatment
The inhibition of sEH has been linked to cardiovascular benefits, including the treatment of hypertension and other heart-related diseases. By modulating the levels of epoxyeicosatrienoic acids (EETs), this compound could help in managing cardiovascular conditions .
Pain Management
sEH inhibitors have been explored for their analgesic effects, as they can modulate nociceptive signaling pathways. This compound’s ability to inhibit sEH could make it a candidate for the development of new pain medications .
Antihypertensive Effects
By inhibiting sEH, this compound may help in the excretion of sodium and the relaxation of vascular tissues, which can contribute to lowering blood pressure. This makes it a potential candidate for antihypertensive drug development .
Pharmacokinetic Profile Improvement
The design of this compound includes structural features that may improve its solubility and bioavailability compared to other sEH inhibitors. Enhancing these pharmacokinetic properties is crucial for the development of effective medications .
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to inhibit the soluble epoxide hydrolase (seh) enzyme .
Mode of Action
Based on the inhibition of the seh enzyme by similar compounds , it can be hypothesized that this compound may also interact with the sEH enzyme, leading to changes in its activity.
Biochemical Pathways
The sEH enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which have a wide range of physiological effects . Inhibition of the sEH enzyme can lead to an increase in EETs, which can have various downstream effects, including increased sodium renal excretion, relaxation of vascular conduit, dilation of renal afferent arterioles and coronary resistance vessels, modulation of leukocyte adhesion, platelet aggregation, vascular smooth muscle cell migration, and thrombolysis .
Result of Action
Based on the known effects of seh inhibition , it can be hypothesized that this compound may have similar effects, including modulation of vascular inflammation, pain, and other cardiovascular-related diseases.
Propriétés
IUPAC Name |
ethyl 4-[(4-chlorobenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4/c1-2-28-20(27)18-16(22-19(26)13-8-10-14(21)11-9-13)12-17(25)24(23-18)15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHFJNOXMGWEQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.